molecular formula C13H17NO B3366222 4-Benzyl-6-methylene-[1,4]oxazepane CAS No. 1341035-78-6

4-Benzyl-6-methylene-[1,4]oxazepane

Cat. No.: B3366222
CAS No.: 1341035-78-6
M. Wt: 203.28 g/mol
InChI Key: TXJMBZFBNOAKQY-UHFFFAOYSA-N
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Description

4-Benzyl-6-methylene-[1,4]oxazepane is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, with a benzyl group and a methylene group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-methylene-[1,4]oxazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with an appropriate aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and more efficient catalysts. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-methylene-[1,4]oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methylene groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce reduced oxazepane derivatives. Substitution reactions can lead to a variety of substituted oxazepanes with different functional groups.

Scientific Research Applications

4-Benzyl-6-methylene-[1,4]oxazepane has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-6-methylene-[1,4]oxazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cancer cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-6-methyl-[1,4]oxazepane
  • 4-Benzyl-6-ethyl-[1,4]oxazepane
  • 4-Benzyl-6-propyl-[1,4]oxazepane

Uniqueness

4-Benzyl-6-methylene-[1,4]oxazepane is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

4-benzyl-6-methylidene-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-12-9-14(7-8-15-11-12)10-13-5-3-2-4-6-13/h2-6H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMBZFBNOAKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(CCOC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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